5-[(2-Methoxyphenyl)carbamoyl]pentanoic acid
Description
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Properties
IUPAC Name |
6-(2-methoxyanilino)-6-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-18-11-7-3-2-6-10(11)14-12(15)8-4-5-9-13(16)17/h2-3,6-7H,4-5,8-9H2,1H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJNOFLVHNEZLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[(2-Methoxyphenyl)carbamoyl]pentanoic acid, a compound with notable structural characteristics, has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a pentanoic acid backbone with a carbamoyl group attached to a methoxyphenyl substituent. The structure can be represented as follows:
This unique arrangement of functional groups facilitates various interactions in biological systems, influencing its activity.
The mechanism of action for this compound involves:
- Hydrophobic Interactions : The methoxyphenyl group interacts with hydrophobic pockets in proteins, enhancing binding affinity to target sites.
- Hydrogen Bonding : The carbamoyl group forms hydrogen bonds with amino acid residues, modulating the activity of enzymes or receptors.
Anticancer Properties
Recent studies indicate that derivatives of this compound exhibit significant anticancer activity. For instance:
- Inhibition of Cell Proliferation : Certain analogs demonstrated IC50 values ranging from 3.0 µM to 10 µM against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) .
- Mechanistic Insights : The compounds were shown to induce apoptosis, as evidenced by increased caspase-3 activity and reduced levels of TNF-α .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Effectiveness Against Gram-positive Bacteria : Studies have reported MIC values indicating effective inhibition of Staphylococcus aureus, suggesting potential applications in treating bacterial infections .
Case Studies and Research Findings
- Antitumor Activity :
- Antimicrobial Efficacy :
Data Tables
| Biological Activity | IC50/Effective Concentration | Target/Organism |
|---|---|---|
| Anticancer (MCF-7) | 3.0 µM | Human Breast Cancer |
| Anticancer (A549) | 6.48 µM | Human Lung Cancer |
| Antimicrobial | MIC against S. aureus | Gram-positive Bacteria |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
